molecular formula C18H21N5O3S B2795852 2-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1-dione CAS No. 941970-29-2

2-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B2795852
CAS No.: 941970-29-2
M. Wt: 387.46
InChI Key: OQNMSCOVWRYVAW-UHFFFAOYSA-N
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Description

2-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1-dione is a complex organic compound that features a unique combination of isothiazolidine, benzoyl, piperazine, and pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1-dione typically involves multi-step procedures. One common approach is to start with the preparation of the isothiazolidine ring, followed by the introduction of the benzoyl group. The piperazine ring is then incorporated, and finally, the pyrimidine moiety is added. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isothiazolidine ring can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce alcohols .

Scientific Research Applications

2-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c24-17(21-9-11-22(12-10-21)18-19-6-2-7-20-18)15-4-1-5-16(14-15)23-8-3-13-27(23,25)26/h1-2,4-7,14H,3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNMSCOVWRYVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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